2-(3-Nitrophenyl)nicotinaldehyde
Overview
Description
2-(3-Nitrophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8N2O3 and a molecular weight of 228.20 g/mol . It is characterized by the presence of a nitrophenyl group attached to a nicotinaldehyde moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)nicotinaldehyde typically involves the reaction of 3-nitrobenzaldehyde with nicotinic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 3-nitrobenzaldehyde reacts with the nicotinic acid derivative in the presence of a catalyst .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 3-nitrobenzoic acid derivatives.
Reduction: 3-aminophenyl nicotinaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Nitrophenyl)nicotinaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of novel materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group plays a crucial role in its reactivity, facilitating interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
3-Nitrobenzaldehyde: Shares the nitrobenzene structure but lacks the nicotinaldehyde moiety.
Nicotinaldehyde: Contains the nicotinaldehyde structure but lacks the nitro group.
2-(4-Nitrophenyl)nicotinaldehyde: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness: 2-(3-Nitrophenyl)nicotinaldehyde is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions in both chemical reactions and biological systems, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
2-(3-nitrophenyl)pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-4-2-6-13-12(10)9-3-1-5-11(7-9)14(16)17/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJMVUGYKMMKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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